Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate
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Overview
Description
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate is an organic compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate typically involves the reaction of appropriate pyrrolidine precursors with benzyl and methyl substituents. One common method involves the use of ethyl bromopyruvate and cysteine ethyl ester hydrochloride as starting materials. The reaction proceeds through a series of steps, including base-induced ring contraction and esterification, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfonates.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: A structurally related compound with similar ester functional groups.
Diethyl 1-benzyl-3,4-propylenedioxy-pyrrole-2,5-dicarboxylate: Another derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness: Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO4/c1-4-22-17(20)15-11-13(3)16(18(21)23-5-2)19(15)12-14-9-7-6-8-10-14/h6-10,13,15-16H,4-5,11-12H2,1-3H3 |
InChI Key |
MKRMZGXHTIIPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(N1CC2=CC=CC=C2)C(=O)OCC)C |
Origin of Product |
United States |
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